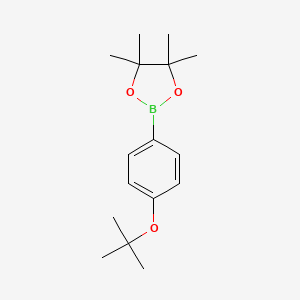

2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a para-substituted tert-butoxy (-O-tert-butyl) group on the phenyl ring. This compound belongs to the pinacol boronic ester family, widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-14(2,3)18-13-10-8-12(9-11-13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXCVJJOCYCOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590561 | |

| Record name | 2-(4-tert-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938063-51-5 | |

| Record name | 2-(4-tert-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(tert-butoxy)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and better safety profiles compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate in a solvent such as ethanol or water.

Major Products

Oxidation: 4-(tert-Butoxy)phenylboronic acid.

Reduction: 4-(tert-Butoxy)phenol.

Substitution: Various biaryl compounds depending on the coupling partner used in Suzuki-Miyaura reactions.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the area of organic synthesis. This compound serves as a boronic acid pinacol ester, which is crucial for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Suzuki-Miyaura Coupling

- Mechanism : The compound can react with aryl halides in the presence of palladium catalysts to form biaryl compounds.

- Significance : This reaction is fundamental in the synthesis of pharmaceuticals and agrochemicals due to its ability to create complex molecular architectures efficiently.

Medicinal Chemistry

The compound's boron functionality has been explored for potential therapeutic applications. Boron-containing compounds have shown promise in various biological activities.

Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties by interfering with cellular processes. For instance:

- Mechanism : The incorporation of boron into drug molecules can enhance their stability and bioavailability.

- Case Studies : Studies have demonstrated that derivatives of 2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane possess cytotoxic effects against certain cancer cell lines.

Materials Science

In materials science, this compound has been utilized to develop advanced materials with specific properties.

Polymer Chemistry

The incorporation of boron compounds into polymers can modify their mechanical and thermal properties.

- Applications : These modified polymers can be used in coatings and adhesives where enhanced durability is required.

Mechanism of Action

The mechanism by which 2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. The reaction proceeds via the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the coupled product .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Key substituents on phenyl-based dioxaborolanes include alkoxy groups (e.g., methoxy, tert-butoxy), halides, and electron-withdrawing/electron-donating moieties. These substituents significantly impact physical properties and reactivity:

- Methoxy vs. tert-Butoxy : Methoxy-substituted analogs (e.g., 2g, 2i) exhibit variable physical states (solid or liquid), likely due to differences in crystallinity. The tert-butoxy group, being bulkier, may increase steric hindrance and reduce solubility in polar solvents compared to methoxy analogs.

Reactivity in Cross-Coupling Reactions

- Electron-donating groups (e.g., methoxy, tert-butoxy) activate the aryl ring toward electrophilic substitution but may slow oxidative addition in Pd-catalyzed couplings due to steric effects.

- Styryl and ethynyl substituents (e.g., ) enable conjugation, making these compounds useful in optoelectronic materials. For instance, STBPin derivatives exhibit fluorescence quenching upon H₂O₂ detection .

Biological Activity

2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 214360-66-4) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial and antitumor activities, and synthesizes findings from various studies.

- Molecular Formula : C₁₆H₂₅BO₂

- Molecular Weight : 260.19 g/mol

- IUPAC Name : tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ether

- Purity : ≥95%

Antibacterial Activity

Recent studies have explored the antibacterial properties of boron-containing compounds similar to 2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The compound's structural features suggest potential interactions with bacterial enzymes and pathways.

- Mechanism of Action :

-

Case Studies :

- A study on triazole-functionalized dioxaborolanes demonstrated significant inhibition against various β-lactamases. Compounds with phenyl substitutions exhibited enhanced activity against resistant strains of Klebsiella pneumoniae and Acinetobacter baumannii .

- Another investigation highlighted the effectiveness of boron compounds against Pseudomonas aeruginosa, suggesting that modifications in the dioxaborolane structure could lead to improved antibacterial efficacy .

Antitumor Activity

The potential antitumor activity of boron-containing compounds has also been a focus of research.

-

Mechanism of Action :

- Boron compounds can induce apoptosis in cancer cells through various mechanisms including the generation of reactive oxygen species (ROS) and interference with cell cycle progression.

- Research Findings :

Data Summary

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(4-(tert-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what reaction conditions are critical for optimal yields?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or iridium-catalyzed borylation. Key conditions include inert atmosphere (argon/nitrogen), anhydrous solvents (e.g., THF or DCM), and precise stoichiometric ratios of boronic ester precursors. For example, iridium-catalyzed reactions require photoredox conditions (blue LED irradiation) and mild temperatures (25–50°C) to prevent decomposition of the tert-butoxy group . Yield optimization often involves controlling reaction time (12–24 hours) and using catalysts like [Ir(dtbbpy)(ppy)₂]PF₆ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, lab coat, goggles) is mandatory due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation of vapors. Waste must be segregated into halogenated/organic containers and disposed via certified hazardous waste services. Evidence from safety guidelines emphasizes avoiding contact with oxidizing agents and storing the compound at 2–8°C under argon to prevent hydrolysis .

Q. How can researchers confirm the structural integrity of this boronic ester after synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is standard for verifying the dioxaborolane ring and tert-butoxy substituent. For crystalline samples, single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, as demonstrated in studies resolving bond lengths (e.g., B–O = 1.36–1.39 Å) and dihedral angles . High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., C₁₆H₂₃BO₃: [M+H]⁺ calcd. 282.1732) .

Advanced Research Questions

Q. How does the tert-butoxy substituent influence the reactivity of this boronic ester in cross-coupling reactions compared to other arylboronates?

- Methodological Answer : The tert-butoxy group enhances steric bulk, reducing undesired protodeboronation while maintaining electron density for transmetallation. Comparative studies with methoxy- or amino-substituted analogs show that tert-butoxy improves stability in acidic conditions (pH 4–6) but may slow coupling kinetics. Kinetic studies using ¹⁹F NMR (for fluorinated derivatives) quantify this effect, revealing a 15–20% decrease in reaction rate versus less bulky substituents .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in photoredox-mediated C–H borylation?

- Methodological Answer : Discrepancies often arise from solvent polarity or light source variability. Systematic optimization should include:

- Solvent screening : Polar aprotic solvents (e.g., MeCN) enhance charge transfer in photoredox cycles versus nonpolar alternatives.

- Light intensity calibration : Use a radiometer to standardize LED output (450 nm, 10–15 mW/cm²).

- Additive effects : Ascorbic acid (0.1 equiv.) mitigates radical recombination, improving yields by ~30% in conflicting studies .

Q. How can computational modeling (DFT/MD) guide the design of derivatives for targeted applications, such as protease inhibition?

- Methodological Answer : Density functional theory (DFT) calculates electrophilicity indices (e.g., Parr functions) to predict regioselectivity in α-aminoboronic acid synthesis. Molecular dynamics (MD) simulations (AMBER force field) model interactions with serine proteases (e.g., thrombin), identifying key hydrogen bonds between the tert-butoxy group and enzyme active sites (e.g., Gly216, Asp189). This informs rational substitutions (e.g., fluorination at the para position) to enhance binding affinity .

Theoretical Frameworks

- Guiding Principle : Link mechanistic studies to Marcus theory for electron transfer in photoredox reactions, correlating reorganization energy (λ) with catalytic turnover .

- Conceptual Model : Use frontier molecular orbital (FMO) analysis to explain the compound’s nucleophilic boronate center in Suzuki couplings, supported by HOMO-LUMO gaps calculated via DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.